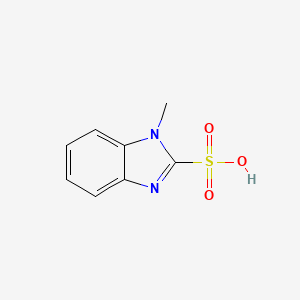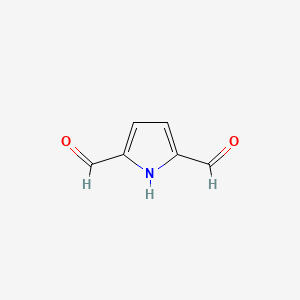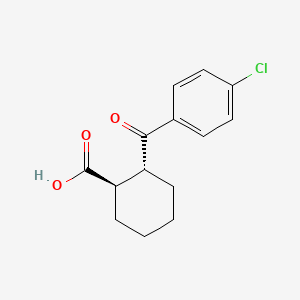
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyrethroid Exposure and Public Health
Pyrethroids are a class of insecticides widely utilized in agriculture and household settings. The study by Dereumeaux et al. (2018) evaluated the exposure of pregnant French women to pyrethroid metabolites, considering the potential effects of pesticides on fetal development. The research specifically measured urinary levels of various pyrethroid metabolites, including cyclopropane-carboxylic acid derivatives. The findings suggest that exposure pathways to pyrethroids are not only dietary but also through factors like smoking during pregnancy, fish consumption, alcohol intake, domestic pesticide use, and residential proximity to crops, underscoring the multifaceted nature of pesticide exposure in daily life. This study highlights the significance of understanding the exposure levels and factors contributing to the presence of pyrethroid metabolites in humans for public health assessment and policy development (Dereumeaux et al., 2018).
Pyrethroid Exposure in Children
Babina et al. (2012) conducted a cross-sectional study to understand the extent of environmental exposure to organophosphorus (OP) and pyrethroid (PYR) compounds, known as developmental neurotoxicants, especially in young children in South Australia. The study identified pyrethroid metabolites in urine samples, including cyclopropane-carboxylic acid derivatives, as direct indicators of exposure. The research underscores the need for detailed studies on pesticide exposure, particularly in children, to potentially reduce or eliminate exposure sources (Babina et al., 2012).
Environmental Exposure to Plasticizers
Silva et al. (2013) explored the environmental exposure to 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates such as DEHP and DINP. The study analyzed urine samples from U.S. adults and detected oxidative metabolites of DINCH, suggesting these metabolites can serve as biomarkers for DINCH exposure assessment, even at environmental exposure levels. This research is crucial for understanding the exposure to alternative plasticizers and their potential health implications (Silva et al., 2013).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-8-3-4-10(7-9(8)2)17(15,16)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUHEORSHLSIJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2(CC2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357167 |
Source


|
| Record name | 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505071-93-2 |
Source


|
| Record name | Cyclopropanecarboxylic acid, 1-[(3,4-dimethylphenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505071-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














